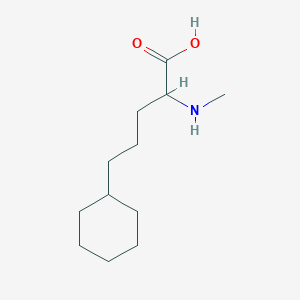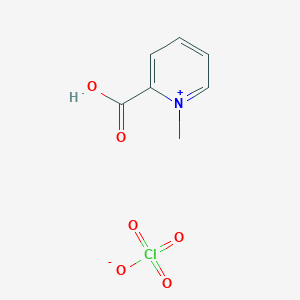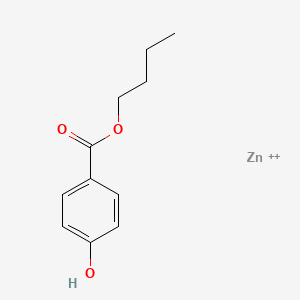
2-Chloro-1-(methanesulfonyl)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(methanesulfonyl)heptane is an organic compound with the molecular formula C8H17ClO2S It is a derivative of heptane, where a chlorine atom and a methanesulfonyl group are attached to the first and second carbon atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-1-(methanesulfonyl)heptane can be synthesized through several methods. One common approach involves the reaction of heptane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as an electrophile and the heptane as a nucleophile .
Industrial Production Methods
This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(methanesulfonyl)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Applications De Recherche Scientifique
2-Chloro-1-(methanesulfonyl)heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(methanesulfonyl)heptane involves its reactivity as an electrophile. The chlorine atom and the methanesulfonyl group make the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methylheptane: Similar structure but lacks the methanesulfonyl group.
2-Chloroheptane: Similar structure but lacks the methanesulfonyl group.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the heptane backbone
Uniqueness
2-Chloro-1-(methanesulfonyl)heptane is unique due to the presence of both the chlorine atom and the methanesulfonyl group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Propriétés
Numéro CAS |
5799-69-9 |
|---|---|
Formule moléculaire |
C8H17ClO2S |
Poids moléculaire |
212.74 g/mol |
Nom IUPAC |
2-chloro-1-methylsulfonylheptane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-4-5-6-8(9)7-12(2,10)11/h8H,3-7H2,1-2H3 |
Clé InChI |
XSJWBYPOHMYTFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CS(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


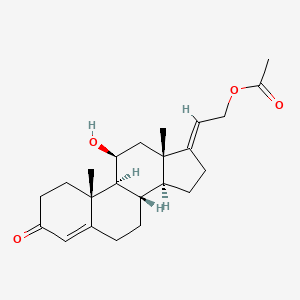
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)


![Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate](/img/structure/B14731305.png)
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)
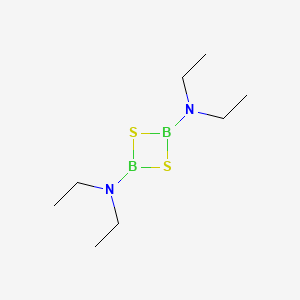
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
